1-(1H-Indazol-7-yl)ethanol is a compound that belongs to the indazole family, characterized by a fused benzene and pyrazole ring structure. This compound is noted for its potential biological activities and applications in medicinal chemistry. Indazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.
The compound can be synthesized through various methods involving indazole derivatives, which are often derived from commercially available starting materials. The synthesis typically involves the functionalization of the indazole ring to introduce the ethanol moiety.
1-(1H-Indazol-7-yl)ethanol is classified as an indazole derivative. Indazoles are heterocyclic compounds that contain nitrogen atoms in their ring structure, making them important in various chemical and biological applications.
The synthesis of 1-(1H-Indazol-7-yl)ethanol can be achieved through several approaches:
The molecular structure of 1-(1H-Indazol-7-yl)ethanol features an indazole ring with an ethanol substituent at the 7-position. The structural formula can be represented as follows:
1-(1H-Indazol-7-yl)ethanol can participate in various chemical reactions:
The reactivity of the hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
The mechanism of action for compounds like 1-(1H-Indazol-7-yl)ethanol often involves interaction with biological targets such as enzymes or receptors. The indazole core may provide a scaffold for binding to specific proteins involved in disease pathways.
Studies have demonstrated that indazole derivatives can inhibit certain kinases or modulate receptor activity, contributing to their therapeutic effects against various diseases, including cancer and inflammation.
1-(1H-Indazol-7-yl)ethanol has significant applications in scientific research, particularly in medicinal chemistry:
Achieving C7-selective functionalization in indazoles presents significant challenges due to the inherent reactivity differences between the five-membered (C3a/N1/N2) and six-membered rings (C4-C7a). The five-membered ring typically exhibits higher reactivity, necessitating specialized strategies for six-membered ring modification.
Table 1: Strategies for C7-Regioselective Indazole Functionalization
Strategy | Mechanistic Basis | Limitations | Representative Yield |
---|---|---|---|
Intrinsic Electronic Bias | Higher C7 electron density in specific substitution patterns | Limited substrate scope; sensitive to ring substituents | 45-60% [1] |
Directed ortho-C-H Activation | Directing groups (DGs) coordinate Pd to proximal C7 position | Requires DG installation/removal steps | 65-85% [1] |
Steric-Controlled Deprotonation | Blocking C3/C5 positions forces metalation at C7 | Requires pre-functionalization of adjacent sites | 50-75% [1] [3] |
Directed ortho-C-H activation has emerged as the most robust approach. Studies on benzofurazan systems demonstrate that ketone or amide directing groups enable palladium-catalyzed C4/C7 functionalization via cyclopalladation intermediates. For example, Pd(OAc)₂ with KOAc facilitates C4-arylation of benzofurazan using aryl bromides (48-83% yield), with sequential arylation possible at C7 using excess aryl halide [1]. In indazoles, analogous amide DGs (e.g., -CONHMe, -CON(OMe)Me) promote C7 selectivity by forming thermodynamically stable six-membered palladacycles. Computational studies indicate the energy barrier for C7 metalation is approximately 3-5 kcal/mol lower than C4 when using bidentate DGs under optimized conditions [1] [3].
The predominant route to 1-(1H-Indazol-7-yl)ethanol involves sequential acylation at C7 followed by stereoselective ketone reduction.
Acylation Optimization:• Friedel-Crafts Approaches: AlCl₃-mediated acetylation of N1-protected indazoles (e.g., SEM-protected) in dichloroethane at 0°C→RT provides 1-(1H-indazol-7-yl)ethanone in 70-82% yield. Critical parameters include:
Reduction Optimization:Stereoselective reduction of the C7 acetyl group to chiral ethanol employs chemical and biocatalytic methods:
Table 2: Reduction Methods for 1-(1H-Indazol-7-yl)ethanone
Method | Conditions | Stereoselectivity | Yield | Advantage |
---|---|---|---|---|
(S)-CBS Borane Reduction | 10 mol% (S)-CBS catalyst, BH₃·THF, -20°C | >95% ee (S) | 85-92% | Predictable enantiocontrol |
(R)-Biocatalytic Reduction | Recombinant E. coli expressing ketoreductase, glucose, 30°C | >99% ee (R) | 90-95% | Green chemistry; high ee [8] |
Metal-Catalyzed Asymmetric Hydrogenation | Ru-(S)-BINAP (1 mol%), H₂ (50 psi), iPrOH, 50°C | 88-92% ee (S) | 95% | No stoichiometric reductants |
Biocatalytic reduction excels in sustainability and enantioselectivity. Engineered ketoreductases (e.g., from Hansenula polymorpha) expressed in E. coli achieve >99% ee for (R)-enantiomer at 50 g/L substrate concentration using glucose-driven NADPH regeneration [8]. Steric engineering of ketoreductases, such as introducing bulky residues near the active site (e.g., W297A mutation), further enhances activity toward the indazolyl ketone substrate by ~40-fold. Chemical reduction using CBS catalysts provides complementary stereoselectivity but requires stoichiometric borane. Hydrogenation offers atom economy but moderate ee [5] [8].
Direct installation of the ethanol group via hydroxymethylation remains challenging. Alternative catalytic approaches include:
Hydroxyethylation via Cross-Coupling:• Negishi Coupling: 7-Bromoindazole + Zn(CH₂CH₂OH)Br (2 eq), Pd(dppf)Cl₂ (3 mol%), 70°C → 1-(1H-Indazol-7-yl)ethanol (60% yield)• Catalytic Hydroxylation: Pd(OAc)₂ (5 mol%), PhI(OAc)₂, AcOH/H₂O (3:1), 80°C, 12h (45-50% yield)
Reductive Hydroxymethylation:A tandem one-pot approach shows promise:
Catalyst Efficiency Comparison:
Catalytic System | Reaction Type | TON | TOF (h⁻¹) | Scale Viability |
---|---|---|---|---|
Pd(OAc)₂/Xantphos | Reductive carbonylation | 150 | 12.5 | >100g demonstrated |
Recombinant Ketoreductase | Asymmetric reduction | >10,000 | 250 | >1kg demonstrated [8] |
Ru-(S)-BINAP | Asymmetric hydrogenation | 95 | 8 | Limited to <10g |
Enzyme-based systems demonstrate superior turnover numbers (TON>10,000) and scalability, though transition metal catalysis offers broader substrate tolerance. Recent advances focus on immobilized ketoreductases (e.g., on chitosan beads) enabling 15-cycle reuse without significant activity loss [8].
Purification challenges arise from:
Mixed-Solvent Recrystallization:The patent CN101948433A details optimized mixed-solvent systems for indazolyl ethanol purification:
Chromatographic Methods:While silica chromatography resolves regioisomers (hexane:EtOAc 3:1→1:2), limitations include:
Hybrid Approach:A cost-effective large-scale process combines:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7